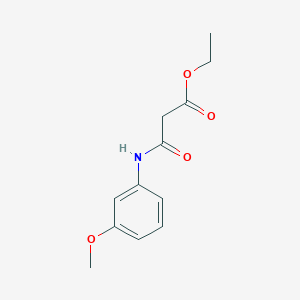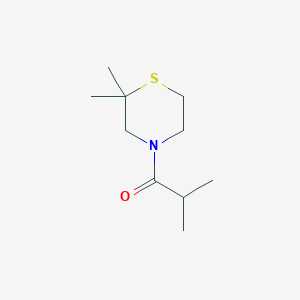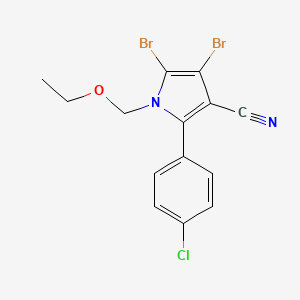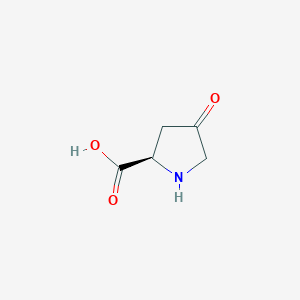
(R)-4-Oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. This compound is characterized by a pyrrolidine ring with a ketone group at the 4-position and a carboxylic acid group at the 2-position. It is a naturally occurring compound found in various biological systems and has significant roles in biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of L-glutamic acid under acidic conditions. This reaction typically requires heating in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: Industrial production of ®-4-Oxopyrrolidine-2-carboxylic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce this compound in large quantities. These microorganisms are engineered to overproduce the precursor amino acid, which is then converted to ®-4-Oxopyrrolidine-2-carboxylic acid through enzymatic reactions.
化学反応の分析
Types of Reactions: ®-4-Oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form hydroxyl groups.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Conversion to 4-oxopyrrolidine-2,3-dicarboxylic acid.
Reduction: Formation of 4-hydroxypyrrolidine-2-carboxylic acid.
Substitution: Formation of esters and amides of ®-4-Oxopyrrolidine-2-carboxylic acid.
科学的研究の応用
®-4-Oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It plays a role in the study of protein structure and function, as it is a component of certain peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-4-Oxopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glutamate, an important neurotransmitter. It is also involved in the regulation of the γ-glutamyl cycle, which is crucial for maintaining cellular redox balance and detoxification processes.
類似化合物との比較
L-Glutamic Acid: The precursor to ®-4-Oxopyrrolidine-2-carboxylic acid, involved in neurotransmission.
L-Proline: Another pyrrolidine-containing amino acid, important for protein structure.
L-Pyroglutamate: The racemic form of ®-4-Oxopyrrolidine-2-carboxylic acid, used in similar applications.
Uniqueness: ®-4-Oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its racemic form and other similar compounds. Its role in the γ-glutamyl cycle and its potential therapeutic applications make it a compound of significant interest in various fields of research.
特性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
129.11 g/mol |
IUPAC名 |
(2R)-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m1/s1 |
InChIキー |
HFXAFXVXPMUQCQ-SCSAIBSYSA-N |
異性体SMILES |
C1[C@@H](NCC1=O)C(=O)O |
正規SMILES |
C1C(NCC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


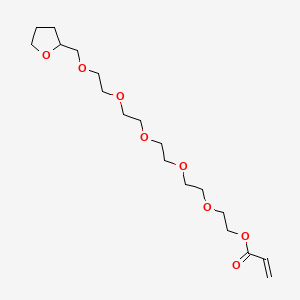
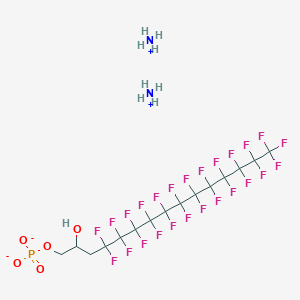
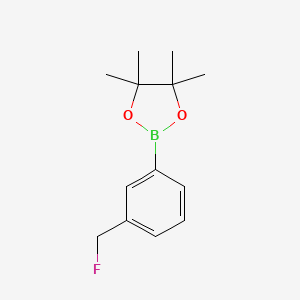
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
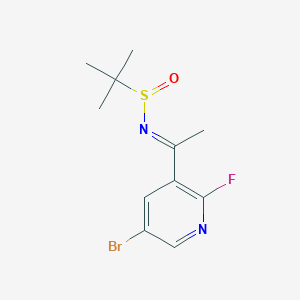

![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
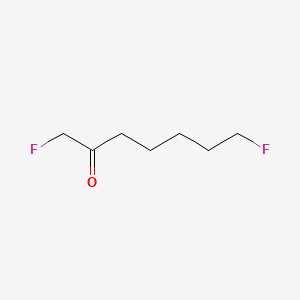

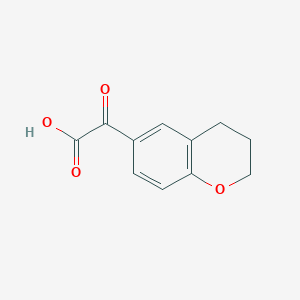
![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
